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# Application Notes and Protocols for the Asymmetric Synthesis of Daphnilongeranin C Congeners

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Compound of Interest							
Compound Name:	Daphnilongeranin C						
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of **Daphnilongeranin C** congeners, based on the successful total syntheses of structurally related Daphniphyllum alkaloids, Daphnilongeranin A and B. The methodologies outlined herein are intended to serve as a guide for the construction of the complex hexacyclic core of these natural products, which have garnered significant interest due to their unique architecture and potential biological activities.

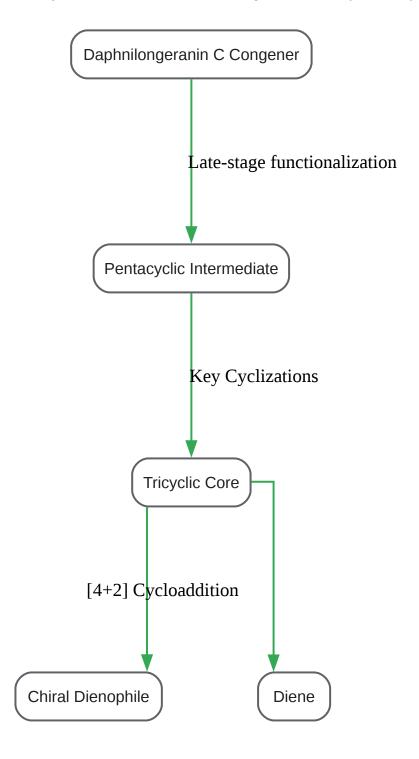
### **Overview of Synthetic Strategy**

The asymmetric synthesis of **daphnilongeranin** congeners presents a formidable challenge due to their sterically congested, polycyclic frameworks. Successful strategies rely on a convergent approach, wherein key fragments are synthesized and then coupled, followed by a series of cyclization reactions to construct the core structure. Key transformations include diastereoselective cycloadditions, substrate-controlled cyclizations, and late-stage functional group manipulations.

A generalized retrosynthetic analysis is presented below. The core hexacyclic structure of **Daphnilongeranin C** congeners can be disconnected to a key pentacyclic intermediate. This intermediate is envisioned to be accessible from a tricyclic core, which can be assembled



through a crucial cycloaddition reaction of a chiral dienophile and a suitable diene. The chirality is introduced early in the synthesis and is carried through the subsequent steps.



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Caption: Retrosynthetic analysis of **Daphnilongeranin C** congeners.



### **Data Presentation: Key Reaction Steps and Yields**

The following tables summarize the quantitative data for key transformations in the synthesis of Daphnilongeranin A and B, which are instructive for the synthesis of **Daphnilongeranin C** congeners.

Table 1: Key Transformations in the Asymmetric Synthesis of (-)-Daphnilongeranin B

Step	Reaction	Reagents and Condition s	Product	Yield	Diastereo meric Ratio (d.r.)	Enantiom eric Excess (e.e.)
1	Asymmetri c [3+2] Cycloadditi on	Chiral Phosphine, Allene, Enone	Tricyclic adduct	85%	>20:1	98%
2	Diastereos elective Reduction	L- Selectride ®, THF, -78 °C	Diol	92%	>20:1	-
3	Intramolec ular Heck Reaction	Pd(OAc) <sub>2</sub> , PPh <sub>3</sub> , Ag <sub>2</sub> CO <sub>3</sub> , MeCN	Tetracyclic core	75%	-	-
4	Aldol Cyclization	LHMDS, THF, -78 °C to rt	Pentacyclic intermediat e	68%	3:1	-
5	Late-stage hydroxylati on	OsO <sub>4</sub> , NMO, acetone/H <sub>2</sub> O	(-)- Daphnilong eranin B	55%	-	-

Table 2: Key Transformations in the Synthesis of Daphnilongeranin A-type Alkaloids



Step	Reaction	Reagents and Conditions	Product	Yield
1	Biomimetic C4-N Bond Cleavage	m-CPBA, then TFAA	Seco- intermediate	78%
2	Transannular [4+2] Cycloaddition	Heat, Toluene	Pentacyclic core	65%
3	Diastereoselectiv e Epoxidation	m-CPBA, CH2Cl2	Epoxide	90%
4	Reductive Ring Opening	Sml <sub>2</sub> , THF/HMPA	Triol	82%
5	Final Cyclization and Oxidation	Dess-Martin Periodinane	Daphnilongerani n A	70%

### **Experimental Protocols**

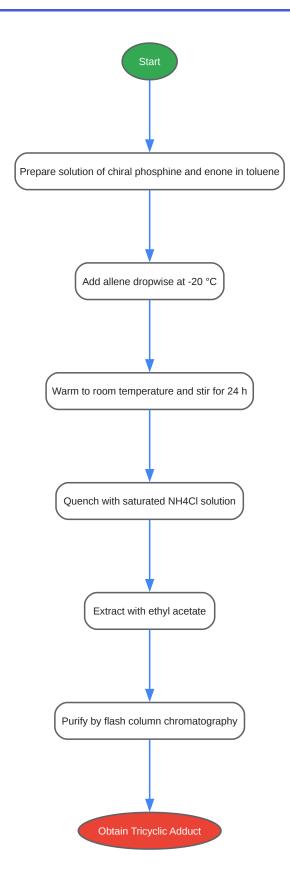
The following are detailed protocols for key experiments in the asymmetric synthesis of the **daphnilongeranin c**ore structure.

# Asymmetric [3+2] Cycloaddition for Tricyclic Adduct Formation

This protocol describes the crucial enantioselective [3+2] cycloaddition to construct the initial tricyclic core.

Workflow:









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